molecular formula C17H17N5O3 B6921858 N-[(1S)-2-hydroxy-1-phenylethyl]-3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)propanamide

N-[(1S)-2-hydroxy-1-phenylethyl]-3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)propanamide

Cat. No.: B6921858
M. Wt: 339.3 g/mol
InChI Key: YNLAAAQVMLUSSP-CYBMUJFWSA-N
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Description

N-[(1S)-2-hydroxy-1-phenylethyl]-3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)propanamide is a synthetic compound that has garnered interest in the scientific community due to its unique structural features and potential applications in various fields. This compound contains multiple functional groups, including a hydroxy group, a phenylethyl moiety, a pyrimidinyl ring, and an oxadiazolyl group, which contribute to its diverse chemical properties and biological activities.

Properties

IUPAC Name

N-[(1S)-2-hydroxy-1-phenylethyl]-3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c23-11-13(12-5-2-1-3-6-12)20-14(24)7-8-15-21-17(22-25-15)16-18-9-4-10-19-16/h1-6,9-10,13,23H,7-8,11H2,(H,20,24)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLAAAQVMLUSSP-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)NC(=O)CCC2=NC(=NO2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CO)NC(=O)CCC2=NC(=NO2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-2-hydroxy-1-phenylethyl]-3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)propanamide typically involves multi-step processes starting from readily available precursors. The initial steps often include the synthesis of intermediate compounds, such as 2-hydroxy-1-phenylethanone, followed by the introduction of the pyrimidinyl and oxadiazolyl groups through various cyclization and coupling reactions. The final step usually involves the formation of the amide bond under mild conditions to ensure the integrity of the sensitive functional groups.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but would be optimized for large-scale manufacturing. This might include the use of continuous flow reactors, scalable catalysts, and efficient purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions primarily at the hydroxy group, leading to the formation of ketones or carboxylic acids under strong oxidative conditions.

  • Reduction: : Reduction of the pyrimidinyl or oxadiazolyl rings can yield various reduced forms, depending on the reagents and conditions used.

  • Substitution: : The phenylethyl moiety can be subject to electrophilic substitution reactions, while the amide group can participate in nucleophilic substitution under suitable conditions.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution conditions: : Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the rings, and various substituted analogs, each exhibiting different physical and chemical properties.

Scientific Research Applications

Chemistry

In chemistry, N-[(1S)-2-hydroxy-1-phenylethyl]-3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)propanamide serves as a versatile building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications and applications in the synthesis of new materials and pharmaceuticals.

Biology

In biological research, this compound is used as a probe to study enzyme-substrate interactions due to its structural resemblance to certain natural substrates. Its ability to inhibit specific enzymes makes it a valuable tool for understanding biochemical pathways.

Medicine

Medically, this compound shows potential as a lead compound in drug discovery, particularly in the development of new therapies for infectious diseases, cancer, and neurological disorders. Its diverse functional groups provide multiple points of interaction with biological targets, enhancing its therapeutic potential.

Industry

Industrially, this compound can be used in the development of new agrochemicals and as an intermediate in the production of advanced materials with specific properties, such as improved thermal stability and biodegradability.

Mechanism of Action

The mechanism by which N-[(1S)-2-hydroxy-1-phenylethyl]-3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)propanamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group facilitates binding through hydrogen bonding, while the aromatic rings enhance hydrophobic interactions. The compound's unique structure allows it to modulate biochemical pathways by inhibiting or activating specific targets, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1S)-2-hydroxy-1-phenylethyl]-3-(3-pyrimidin-2-yl-1,2,4-thiadiazol-5-yl)propanamide

  • N-[(1S)-2-hydroxy-1-phenylethyl]-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide

  • N-[(1S)-2-hydroxy-1-phenylethyl]-3-(3-pyrimidin-2-yl-1,3,4-oxadiazol-5-yl)propanamide

Unique Features

Compared to its analogs, N-[(1S)-2-hydroxy-1-phenylethyl]-3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)propanamide stands out due to the specific placement of the hydroxy group and the unique combination of the pyrimidinyl and oxadiazolyl rings. These structural features impart distinct chemical reactivity and biological activity, making it a compound of significant interest in various fields of research and industry.

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